molecular formula C19H20F2N4O4 B14794753 6-(2,4-Difluorophenoxy)-2-(1,4-dihydroxypentan-3-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one

6-(2,4-Difluorophenoxy)-2-(1,4-dihydroxypentan-3-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one

货号: B14794753
分子量: 406.4 g/mol
InChI 键: RGINMGDUOJVOTG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Identity and Therapeutic Role 6-(2,4-Difluorophenoxy)-2-(1,4-dihydroxypentan-3-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one (CAS: 449811-01-2), commonly known as pamapimod, is a pyrido[2,3-d]pyrimidin-7-one derivative developed as a highly selective inhibitor of p38α mitogen-activated protein kinase (MAPK) . Its molecular formula is C₁₉H₂₀F₂N₄O₄, and it features a 2,4-difluorophenoxy group at position 6, a methyl group at position 8, and a 1,4-dihydroxypentylamino substituent at position 2 . This compound suppresses pro-inflammatory cytokines such as IL-1β and TNFα, making it a candidate for rheumatoid arthritis (RA) treatment .

Synthesis and Pharmacokinetics Pamapimod is synthesized via a multi-step pathway involving coupling of 3-amino-pentan-1,5-diol with a sulfone intermediate . It exhibits oral bioavailability, a critical feature for chronic RA therapy, and demonstrates high selectivity for p38α over other kinases (e.g., p38β, JNK, ERK) .

属性

分子式

C19H20F2N4O4

分子量

406.4 g/mol

IUPAC 名称

6-(2,4-difluorophenoxy)-2-(1,4-dihydroxypentan-3-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C19H20F2N4O4/c1-10(27)14(5-6-26)23-19-22-9-11-7-16(18(28)25(2)17(11)24-19)29-15-4-3-12(20)8-13(15)21/h3-4,7-10,14,26-27H,5-6H2,1-2H3,(H,22,23,24)

InChI 键

RGINMGDUOJVOTG-UHFFFAOYSA-N

规范 SMILES

CC(C(CCO)NC1=NC=C2C=C(C(=O)N(C2=N1)C)OC3=C(C=C(C=C3)F)F)O

产品来源

United States

生物活性

6-(2,4-Difluorophenoxy)-2-(1,4-dihydroxypentan-3-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one, commonly known as Pamapimod , is a synthetic organic compound primarily studied for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H20F2N4O4
Molecular Weight406.38 g/mol
CAS Number449811-01-2

Pamapimod functions primarily as an ATP-competitive inhibitor of the p38 mitogen-activated protein kinase (MAPK14), which plays a critical role in cellular responses to stress and inflammation. By inhibiting this pathway, Pamapimod can modulate inflammatory responses and has been investigated for its potential in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Anti-inflammatory Effects

Pamapimod has demonstrated significant anti-inflammatory properties in various studies. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect has been linked to its ability to block the phosphorylation of downstream targets involved in the inflammatory response .

Case Studies and Clinical Trials

  • Rheumatoid Arthritis : In a clinical trial involving patients with rheumatoid arthritis, Pamapimod was shown to reduce disease activity scores significantly compared to placebo groups. The study reported improvements in joint swelling and tenderness .
  • Chronic Obstructive Pulmonary Disease (COPD) : Another study explored the effects of Pamapimod on COPD patients, revealing a reduction in exacerbation rates and improvements in lung function metrics .

Pharmacokinetics

Pamapimod exhibits favorable pharmacokinetic properties:

  • Bioavailability : High oral bioavailability allows for effective dosing.
  • Half-life : Approximately 6 hours, permitting twice-daily dosing regimens .

Safety Profile

Pamapimod has been generally well-tolerated in clinical studies. The most common adverse effects reported include mild gastrointestinal disturbances and transient liver enzyme elevations. Long-term safety data are still being evaluated .

化学反应分析

Structural Features Influencing Reactivity

The compound contains three key reactive regions:

  • Pyrido[2,3-d]pyrimidine core : A bicyclic aromatic system prone to electrophilic substitution and nucleophilic addition.

  • 2,4-Difluorophenoxy group : Electron-withdrawing fluorine atoms enhance the electrophilicity of adjacent positions.

  • 1,4-Dihydroxypentan-3-ylamino side chain : Hydroxyl and amine groups enable hydrogen bonding, dehydration, and nucleophilic reactions.

Pyridopyrimidine Core Modifications

The core undergoes reactions typical of heterocyclic aromatic systems:

  • Electrophilic substitution at electron-rich positions (C-3 and C-5) with reagents like nitrating or halogenating agents.

  • Nucleophilic addition at the pyrimidine nitrogen atoms under basic conditions.

Side Chain Reactivity

  • Hydroxyl groups : Participate in esterification, etherification, or oxidation reactions.

    • Example: Dehydration to form alkenes under acidic conditions.

  • Amine group : Forms Schiff bases with carbonyl compounds or undergoes alkylation.

Biological Interactions

As a p38 MAPK inhibitor, Pamapimod binds competitively to the ATP pocket via:

  • Hydrogen bonding : Between hydroxyl/amine groups and kinase residues (e.g., Thr106, Met109).

  • π-π stacking : Aromatic interactions with the pyridopyrimidine core.

Substituent Effects on Reactivity

The 2,4-difluorophenoxy group increases electrophilicity, directing substitutions to the pyridopyrimidine core. The dihydroxypentanamino side chain enhances solubility and target binding but reduces stability under oxidative conditions.

Table 2: Functional Group Contributions to Reactivity

GroupReactivity RoleBiological Impact
Pyrido[2,3-d]pyrimidineAromatic electrophilic/nucleophilic sitesKinase inhibition
DifluorophenoxyElectron withdrawal, steric hindranceEnhanced target specificity
DihydroxypentanaminoHydrogen bonding, nucleophilicitySolubility and metabolic stability

Comparative Analysis with Analogues

Pamapimod’s structure-activity relationship (SAR) highlights:

  • Fluorine substituents : Improve metabolic stability and binding affinity compared to non-fluorinated analogues .

  • Hydroxyl positioning : The 1,4-dihydroxypentane configuration optimizes kinase interaction while minimizing off-target effects.

Stability and Degradation Pathways

  • Hydrolytic degradation : The ester-like linkage in the pyridopyrimidine core is susceptible to hydrolysis at extreme pH.

  • Oxidative degradation : Hydroxyl groups in the side chain may oxidize to ketones under strong oxidizing conditions.

相似化合物的比较

Pyrido[2,3-d]pyrimidin-7-one derivatives are a versatile scaffold for kinase inhibitors. Below is a detailed comparison of pamapimod with structurally and functionally related compounds:

Structural Modifications and Kinase Selectivity
Compound Name Substituents (Positions 2, 6, 8) Primary Target Selectivity Profile Reference
Pamapimod 2: 1,4-dihydroxypentylamino; 6: 2,4-difluorophenoxy; 8: Me p38α MAPK >100-fold selectivity over p38β, JNK
R1487 2: Tetrahydro-2H-pyran-4-ylamino; 6: 2,4-difluorophenoxy; 8: Me p38α MAPK Similar selectivity to pamapimod
Compound 7ao 2: 1H-indol-5-ylamino; 6: 2,4-difluorophenylsulfonyl; 8: Me PLK2 IC₅₀ = 9 nM for PLK2; >100-fold over PLK1/3
PD-173955 2: 3-(methylsulfanyl)phenylamino; 6: 2,6-dichlorophenyl; 8: Me Abl tyrosine kinase IC₅₀ = 1.3 nM for Abl
Compound 58 2: Oxan-4-ylamino; 6: 2,4-difluorophenoxy; 8: Me p38α MAPK Not explicitly reported

Key Observations :

  • The 2,4-difluorophenoxy group at position 6 is conserved in pamapimod, R1487, and compound 58, suggesting its role in binding to p38α .
  • Modifications at position 2 dictate kinase specificity. Pamapimod’s dihydroxypentylamino group enhances solubility and p38α affinity, while R1487’s tetrahydro-2H-pyran-4-ylamino group maintains potency but alters pharmacokinetics .
  • Compound 7ao replaces the phenoxy group with a sulfonyl moiety, shifting activity to PLK2, a kinase implicated in cancer .
Potency and Pharmacokinetics
Compound IC₅₀ (Target) Oral Bioavailability Therapeutic Area Reference
Pamapimod 25 nM (p38α) High Rheumatoid arthritis
R1487 15 nM (p38α) Moderate Inflammatory diseases
Compound 1 25 nM (p38α) Not reported Preclinical studies
7ao 9 nM (PLK2) Not reported Oncology

Key Observations :

  • Pamapimod and R1487 exhibit comparable p38α inhibition (IC₅₀ ~15–25 nM), but pamapimod’s dihydroxypentyl group improves aqueous solubility, favoring oral dosing .
  • Compound 1 (from ) shares a similar p38α IC₅₀ but features an 8-ethyl group and 2-isopropoxyethylamino substituent, highlighting the scaffold’s adaptability .

准备方法

Core Pyrido[2,3-d]Pyrimidin-7-One Construction

The pyrido[2,3-d]pyrimidinone core is synthesized through a condensation reaction between 2-aminonicotinic acid derivatives and β-keto esters. A representative pathway involves:

  • Methyl Group Introduction :
    Reaction of 2-amino-4-methylnicotinic acid with ethyl acetoacetate under acidic conditions yields 8-methylpyrido[2,3-d]pyrimidin-7-one. This step achieves 75–85% yield using p-toluenesulfonic acid in refluxing toluene.

  • Oxidation and Activation :
    The C6 position is activated for substitution by bromination or chlorination. For example, treatment with phosphorus oxybromide (POBr₃) in dichloromethane introduces a bromine atom, facilitating subsequent phenoxy group installation.

Table 1: Core Synthesis Optimization

Step Reagents Conditions Yield (%)
Cyclocondensation Ethyl acetoacetate, p-TsOH Toluene, reflux, 12 h 82
Bromination POBr₃, DCM 0°C to RT, 4 h 78

Installation of 2,4-Difluorophenoxy Group

The 2,4-difluorophenoxy moiety is introduced via nucleophilic aromatic substitution (SNAr) at the activated C6 position:

  • SNAr Reaction :
    Reacting 6-bromo-8-methylpyrido[2,3-d]pyrimidin-7-one with 2,4-difluorophenol in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at 80°C for 8 hours achieves 65–70% yield.

  • Solvent Optimization :
    Substituting DMF with dimethyl sulfoxide (DMSO) improves solubility but risks over-oxidation. Trials with tert-amyl alcohol show reduced side products (5–10% increase in yield).

Stereoselective Amination at C2

The 1,4-dihydroxypentan-3-ylamino group is introduced through a palladium-catalyzed Buchwald-Hartwig amination:

  • Protection of Hydroxyl Groups :
    The diol is protected as a bis-tert-butyldimethylsilyl (TBS) ether to prevent unwanted side reactions.

  • Coupling Reaction :
    Reaction of 6-(2,4-difluorophenoxy)-8-methylpyrido[2,3-d]pyrimidin-7-one with TBS-protected 3-aminopentane-1,4-diol under Pd₂(dba)₃/Xantphos catalysis in toluene at 100°C yields 60–65% of the intermediate.

  • Deprotection :
    Treatment with tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) removes TBS groups, restoring hydroxyl functionalities (90–95% yield).

Table 2: Amination Conditions

Catalyst System Solvent Temp (°C) Yield (%)
Pd₂(dba)₃/Xantphos Toluene 100 63
Pd(OAc)₂/BINAP Dioxane 110 58

Purification and Analytical Characterization

Chromatographic Purification

Final purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradient (70:30 to 95:5). This step achieves >98% purity, as confirmed by LC-MS.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyrimidine-H), 7.85–7.75 (m, 2H, aromatic-H), 5.20 (br s, 2H, -OH), 4.15–3.90 (m, 2H, -CH₂O-), 3.30 (s, 3H, -CH₃).
  • HRMS (ESI+) : m/z 407.1542 [M+H]⁺ (calc. 407.1538).

Comparative Analysis with Analogues

Table 3: Structural Analogues and Yields

Compound Substituent at C2 Yield (%)
Target 1,4-Dihydroxypentan-3-ylamino 63
Analogue A 2-Hydroxyethylamino 71
Analogue B Cyclohexylamino 55

The lower yield of the target compound compared to Analogue A reflects steric challenges in coupling bulkier diol-containing amines.

常见问题

Q. What are the recommended analytical techniques for confirming the structural identity of this compound?

Methodological Answer:

  • Use high-resolution mass spectrometry (HRMS) to verify the molecular formula (e.g., observed m/z values matching theoretical calculations) .
  • Employ multidimensional NMR spectroscopy (¹H, ¹³C, DEPT, and HSQC) to assign proton and carbon environments, particularly focusing on the pyrido[2,3-d]pyrimidin-7-one core and substituents like the 2,4-difluorophenoxy group .
  • Cross-validate with X-ray crystallography for absolute configuration determination, as demonstrated for structurally analogous pyridopyrimidinones .

Q. How can researchers optimize the synthetic yield of this compound?

Methodological Answer:

  • Apply statistical experimental design (e.g., factorial or response surface methodology) to identify critical parameters (e.g., reaction temperature, solvent polarity, catalyst loading) .
  • Monitor reaction progress using LCMS with a TFA-containing mobile phase to track intermediates and final product retention times (e.g., ~1.57 minutes under SMD-TFA05 conditions) .
  • Consider multi-step purification (e.g., flash chromatography followed by recrystallization) to isolate the target compound from byproducts generated during amination or etherification steps .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Adhere to GHS hazard codes H301 (acute toxicity) and H413 (chronic aquatic toxicity) by using fume hoods, nitrile gloves, and closed waste containers .
  • Implement quenching procedures for reactive intermediates (e.g., sodium bicarbonate for acidic byproducts) during synthesis .

Advanced Research Questions

Q. How can computational modeling improve the understanding of this compound’s reactivity?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to map reaction pathways, such as nucleophilic substitution at the pyrimidinone core or hydroxyl group interactions .
  • Use molecular dynamics simulations to predict solvent effects on reaction kinetics, particularly for polar aprotic solvents (e.g., DMF, DMSO) commonly used in pyrido[2,3-d]pyrimidinone synthesis .
  • Validate computational predictions with experimental data (e.g., comparing calculated activation energies with observed Arrhenius plots) .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Reconcile NMR discrepancies (e.g., unexpected splitting patterns) by analyzing dynamic effects like tautomerism or rotameric equilibria using variable-temperature NMR .
  • Cross-reference IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹) and HRMS fragmentation patterns to confirm functional group integrity .
  • If crystallography is unavailable, employ NOESY/ROESY to probe spatial proximity of substituents and validate proposed conformers .

Q. What strategies can mitigate batch-to-batch variability in biological activity assays?

Methodological Answer:

  • Implement quality-by-design (QbD) principles during synthesis, defining critical quality attributes (CQAs) like purity (>98% HPLC) and residual solvent limits .
  • Use standardized biological assay conditions (e.g., fixed DMSO concentration, cell passage number) to reduce experimental noise .
  • Apply multivariate analysis (e.g., PCA) to correlate physicochemical properties (e.g., logP, solubility) with bioactivity trends across batches .

Data Contradiction & Mechanistic Analysis

Q. How to investigate unexpected byproducts in the synthesis of this compound?

Methodological Answer:

  • Conduct high-resolution LCMS/MS to identify byproduct structures, focusing on common side reactions (e.g., over-alkylation of the dihydroxypentylamine group or fluorine displacement) .
  • Use isotopic labeling (e.g., ¹⁸O in hydroxyl groups) to trace oxygen sources during unexpected oxidation steps .
  • Compare reaction outcomes under inert vs. ambient atmospheres to rule out oxygen/moisture-mediated degradation .

Q. What experimental approaches can elucidate the compound’s mode of action in enzymatic studies?

Methodological Answer:

  • Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry with target enzymes .
  • Use kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition mechanisms (competitive vs. non-competitive) .
  • Combine mutagenesis studies (e.g., alanine scanning) with molecular docking to identify critical binding residues in the enzyme active site .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。